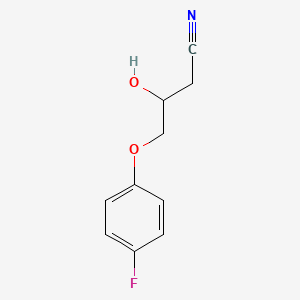
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dioctyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dioctyl ester is a chemical compound that belongs to the class of dihydropyridines. This compound is often used as a building block in organic synthesis for the preparation of various biologically active compounds. It is known for its role in hydrogenation reactions and its application in the synthesis of pharmaceuticals and other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dioctyl ester typically involves the Hantzsch dihydropyridine synthesis. This method involves the reaction of a β-keto ester, an ammonium salt, and an aldehyde in organic solvents. The reaction mixture is heated to facilitate the formation of the dihydropyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dioctyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It acts as a mild reducing agent in transfer hydrogenation reactions.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include methanesulfonic acid and sodium nitrite in the presence of wet SiO₂.
Reduction: The compound is used as a hydrogen source in organocatalytic reductive amination and conjugate reduction.
Substitution: Nucleophiles such as amines and alcohols can react with the ester groups under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Substituted esters and amides.
Applications De Recherche Scientifique
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dioctyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems as a reducing agent.
Medicine: Explored for its use in the synthesis of pharmaceuticals, particularly calcium channel blockers.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dioctyl ester involves its role as a reducing agent. It donates hydrogen atoms to substrates, facilitating their reduction. This compound can interact with molecular targets such as carbonyl compounds, imines, and activated olefins, leading to the formation of reduced products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another Hantzsch ester used in similar hydrogenation reactions.
Nifedipine: A calcium channel blocker with a similar dihydropyridine structure.
Nicardipine: Another calcium channel blocker with a related structure.
Uniqueness
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dioctyl ester is unique due to its specific ester groups, which can influence its reactivity and solubility. Its dioctyl ester groups make it more lipophilic compared to other similar compounds, potentially affecting its biological activity and applications.
Propriétés
Numéro CAS |
56912-21-1 |
|---|---|
Formule moléculaire |
C25H43NO4 |
Poids moléculaire |
421.6 g/mol |
Nom IUPAC |
dioctyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H43NO4/c1-5-7-9-11-13-15-17-29-24(27)22-19-23(21(4)26-20(22)3)25(28)30-18-16-14-12-10-8-6-2/h26H,5-19H2,1-4H3 |
Clé InChI |
UHFPEWBQJPWCKG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C1=C(NC(=C(C1)C(=O)OCCCCCCCC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)

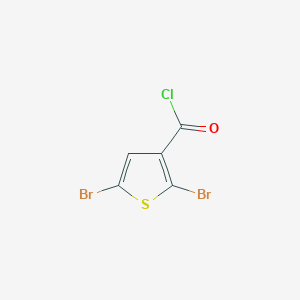
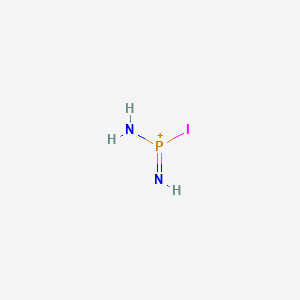
![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)
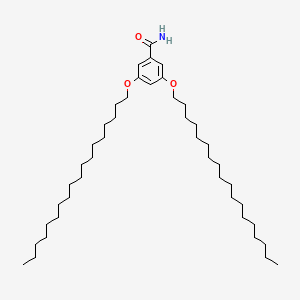
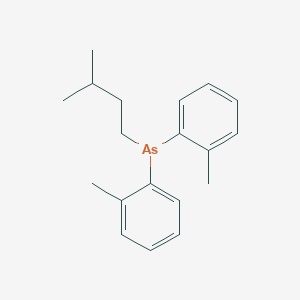
![N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14615903.png)


![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14615921.png)
